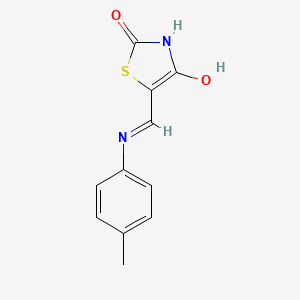
(3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine: is a synthetic organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and naphthylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with naphthalen-1-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its interactions with biological targets, such as enzymes or receptors, are studied to evaluate its efficacy and safety.
Industry: Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- (3,5-Dichloro-2-methoxy-benzylidene)-phenyl-amine
- (3,5-Dichloro-2-methoxy-benzylidene)-(3,4-dichloro-phenyl)-amine
Comparison: Compared to similar compounds, (3,5-Dichloro-2-methoxy-benzylidene)-naphthalen-1-YL-amine exhibits unique properties due to the presence of the naphthylamine group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the naphthylamine group may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.
Propriétés
Formule moléculaire |
C18H13Cl2NO |
|---|---|
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
1-(3,5-dichloro-2-methoxyphenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C18H13Cl2NO/c1-22-18-13(9-14(19)10-16(18)20)11-21-17-8-4-6-12-5-2-3-7-15(12)17/h2-11H,1H3 |
Clé InChI |
DNYDBGPVPCRMKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11988089.png)
![1,3-bis(benzyloxy)-6H-benzo[c]chromen-6-one](/img/structure/B11988091.png)


![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)
![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)

![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)
